molecular formula C13H11NO6S2 B3288924 (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 853904-07-1

(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B3288924
CAS No.: 853904-07-1
M. Wt: 341.4 g/mol
InChI Key: FFMXTRJXIVZHPN-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) conjugated with a (5-methylfuran-2-yl)methylene group and a succinic acid side chain. Thiazolidinones are known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The succinic acid moiety may enhance solubility and interaction with biological targets, while the methylfuran substituent could influence lipophilicity and binding affinity .

Properties

IUPAC Name

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S2/c1-6-2-3-7(20-6)4-9-11(17)14(13(21)22-9)8(12(18)19)5-10(15)16/h2-4,8H,5H2,1H3,(H,15,16)(H,18,19)/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMXTRJXIVZHPN-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound characterized by its unique structural features, including a thiazolidinone ring and a furan moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The following sections explore its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features several functional groups that contribute to its biological activity:

  • Thiazolidinone Ring : Known for various pharmacological applications, this core structure is pivotal in the compound's reactivity.
  • Furan Moiety : This aromatic component enhances the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds related to thiazolidinones. For instance, derivatives of 4-oxo-2-thioxothiazolidin-3-ylic acids have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, synthesized compounds showed activity exceeding that of standard antibiotics like ampicillin by 10–50 fold, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound 80.004–0.03E. cloacae
Compound 110.011E. coli
Compound 120.015S. aureus
Compound 150.004–0.06T. viride

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated a strong correlation between structural modifications and enhanced biological activity, suggesting that further optimization could yield more potent compounds .
  • Mechanism of Action : Molecular docking studies have suggested that the antibacterial mechanism may involve inhibition of key bacterial enzymes such as MurB in E. coli. This insight into the mechanism provides a foundation for understanding how modifications to the thiazolidinone structure can enhance efficacy .
  • Cytotoxicity Assessment : Cytotoxicity studies using MTT assays on normal human cells (MRC5) revealed that while these compounds exhibit significant antibacterial activity, they also maintained a favorable safety profile, which is crucial for potential therapeutic applications .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

  • Expanded Antimicrobial Testing : Evaluating the compound against a broader spectrum of pathogens.
  • In Vivo Studies : Investigating pharmacokinetics and bioavailability in animal models to assess therapeutic potential.
  • Mechanistic Studies : Elucidating the detailed mechanisms behind its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

Substituent Variations on the Thiazolidinone Core
  • (E)-2-(5-((5-Methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic Acid :

    • Substituents : 5-Methylfuran (arylidene group), succinic acid (side chain).
    • Key Features : Polar succinic acid enhances hydrophilicity; methylfuran contributes to π-π stacking interactions.
  • Compound 1.1.3 () :

    • Structure : (4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid.
    • Substituents : Phenylethoxy-phenyl (arylidene), acetic acid (side chain).
    • Synthesis : 24% yield, melting point 172–175°C.
    • Properties : Lower yield suggests steric hindrance from bulky phenylethoxy group; acetic acid side chain reduces molecular weight compared to succinic acid .
  • Compound 1.1.4 () :

    • Structure : {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid.
    • Substituents : Benzyloxy-methoxyphenyl (arylidene), acetic acid (side chain).
    • Synthesis : 73% yield, melting point 277–280°C.
    • Properties : Higher yield than 1.1.3 due to electron-donating methoxy group facilitating condensation; high melting point indicates strong crystal lattice interactions .
  • 6-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic Acid (): Structure: Hexanoic acid side chain, furan-2-ylmethylene group. Molecular Weight: 325.4 g/mol. Properties: Longer aliphatic chain increases lipophilicity compared to succinic acid; furan moiety is similar but lacks the 5-methyl substitution .
Key Observations:
  • Synthesis Efficiency : Bulky substituents (e.g., phenylethoxy in 1.1.3) reduce yields, while electron-rich groups (e.g., methoxy in 1.1.4) improve condensation reactions .
  • Melting Points : Higher melting points correlate with increased polarity and crystalline packing (e.g., 1.1.4 vs. 1.1.3) .
  • Side Chain Impact: Succinic acid (target) vs.

Functional Group Influence on Bioactivity

  • Arylidene Groups :

    • Methylfuran (Target) : May enhance DNA intercalation or enzyme inhibition via furan oxygen lone pairs.
    • Indole () : Nitrogen in indole could participate in hydrogen bonding, improving target binding .
    • Methoxyphenyl () : Electron-donating groups stabilize the arylidene intermediate, aiding synthesis .
  • Acetic Acid (): Smaller side chain may limit solubility but reduce metabolic degradation.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid?

Answer:
The synthesis typically involves condensation of 5-methylfuran-2-carbaldehyde with 2-thioxothiazolidin-4-one derivatives, followed by coupling with succinic acid. Key parameters include:

  • Solvent choice: Acetic acid is commonly used for its ability to stabilize intermediates and facilitate cyclization .
  • Catalysts: Sodium acetate acts as a base to deprotonate reactive sites, enhancing nucleophilic attack during imine formation .
  • Reaction time/temperature: Reflux conditions (100–110°C, 2–3 hours) optimize yield while minimizing side reactions like oxidation of the thioxo group .
    Validation: Confirm the (E)-stereochemistry via NOESY NMR to distinguish between exocyclic double bond isomers .

Advanced: How do electronic effects of the 5-methylfuran substituent influence the compound’s reactivity in nucleophilic addition reactions?

Answer:
The electron-donating methyl group on the furan ring increases electron density at the α,β-unsaturated carbonyl system, enhancing susceptibility to Michael addition. Methodological considerations:

  • Substituent tuning: Replace the methyl group with electron-withdrawing groups (e.g., Cl) to study Hammett correlations in reaction kinetics .
  • Computational modeling: Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict regioselectivity in nucleophilic attacks .
    Contradiction note: Conflicting reports exist on whether steric effects dominate over electronic effects in thiazolidinone derivatives; systematic substituent screening is advised .

Basic: What spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer:
A multi-technique approach is critical:

  • IR spectroscopy: Identify key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • LC-MS: Confirm molecular weight (expected [M+H]⁺ ~422 Da) and purity (>95% by area normalization) .
  • ¹H/¹³C NMR: Assign the exocyclic double bond ((E)-configuration: δ 7.2–7.5 ppm for vinyl protons, J ~15 Hz) .

Advanced: What mechanistic insights explain the stereochemical outcome of the Knoevenagel condensation step during synthesis?

Answer:
The (E)-selectivity arises from thermodynamic control favoring the trans-configuration due to reduced steric hindrance between the 5-methylfuran and thiazolidinone moieties. Experimental strategies:

  • Kinetic vs. thermodynamic studies: Monitor reaction progress via in situ Raman spectroscopy to track isomerization .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize the transition state, while protic solvents (e.g., acetic acid) favor the (E)-isomer through hydrogen bonding .

Basic: What in vitro assays are recommended for initial evaluation of this compound’s bioactivity?

Answer:
Prioritize target-specific assays based on structural analogs:

  • Antimicrobial: Broth microdilution (MIC against S. aureus and C. albicans) .
  • Anticancer: MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Anti-inflammatory: COX-2 inhibition ELISA .
    Note: Include positive controls (e.g., doxorubicin for anticancer assays) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK293).

Advanced: How can computational methods predict the binding affinity of this compound to PPAR-γ, a putative therapeutic target?

Answer:

  • Molecular docking: Use AutoDock Vina with the PPAR-γ ligand-binding domain (PDB: 2PRG). Focus on hydrogen bonding with Ser289 and hydrophobic interactions with the thiazolidinone core .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
    Data contradiction: Some studies report PPAR-γ activation requires a free carboxylic acid group, while others suggest thioxo-thiazolidinone derivatives act via alternative pathways .

Basic: What strategies mitigate degradation of the thioxo group during long-term storage?

Answer:

  • Storage conditions: Lyophilize the compound and store at -20°C under argon to prevent oxidation .
  • Stabilizers: Add 1% (w/v) ascorbic acid to aqueous formulations .
  • Monitoring: Use HPLC-UV (λ = 254 nm) to track degradation products (e.g., disulfide formation) .

Advanced: How do metal catalysts (e.g., Zn, Cu) affect the regioselectivity of cycloaddition reactions involving this compound?

Answer:

  • Zinc catalysts: Promote [3+2] cycloaddition with nitriles via coordination to the thioxo group, yielding pyrrolo-thiazolidinone hybrids .
  • Copper catalysts: Enable C–H activation at the furan ring, facilitating cross-coupling with aryl halides .
    Methodological tip: Use XAFS spectroscopy to characterize metal-ligand interactions during catalysis .

Basic: What chromatographic methods resolve enantiomeric impurities in the final product?

Answer:

  • Chiral HPLC: Use a Chiralpak IA column (n-hexane:isopropanol, 80:20, 1 mL/min) to separate (E)- and (Z)-isomers .
  • CE with cyclodextrins: Sulfated β-cyclodextrin as a chiral selector in borate buffer (pH 9.2) .

Advanced: What metabolomic approaches identify off-target effects of this compound in mammalian cells?

Answer:

  • Untargeted LC-HRMS: Profile polar metabolites (e.g., ATP, NADH) in HepG2 cells post-treatment. Use XCMS Online for pathway analysis .
  • Isotope tracing: Label with ¹³C-glucose to track perturbations in glycolysis/TCA cycle .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
Reactant of Route 2
(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.